molecular formula C18H15ClF3N3O3 B4086482 N-[5-chloro-2-(trifluoromethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide

N-[5-chloro-2-(trifluoromethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide

Cat. No. B4086482
M. Wt: 413.8 g/mol
InChI Key: PSVFUCXHLLUOIH-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(trifluoromethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has been extensively studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(trifluoromethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide is not fully understood. However, it has been suggested that this compound may act as a potent inhibitor of certain enzymes and receptors in the brain and other tissues.
Biochemical and physiological effects:
N-[5-chloro-2-(trifluoromethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to have a wide range of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the inhibition of certain enzymes and receptors, and the alteration of cellular signaling pathways.

Advantages and Limitations for Lab Experiments

N-[5-chloro-2-(trifluoromethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide has several advantages and limitations for lab experiments. One advantage is that this compound is highly potent and selective, making it an ideal tool for studying specific biochemical and physiological processes. However, one limitation is that this compound may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[5-chloro-2-(trifluoromethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide. One direction is to further investigate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Another direction is to develop new analogs of this compound with improved potency and selectivity for specific targets. Finally, future research could focus on the development of new methods for synthesizing this compound and its analogs, which could facilitate their use in scientific research.

Scientific Research Applications

N-[5-chloro-2-(trifluoromethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.

properties

IUPAC Name

N-[5-chloro-2-(trifluoromethyl)phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF3N3O3/c19-12-4-5-13(18(20,21)22)14(10-12)23-17(26)11-3-6-15(16(9-11)25(27)28)24-7-1-2-8-24/h3-6,9-10H,1-2,7-8H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVFUCXHLLUOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-chloro-2-(trifluoromethyl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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